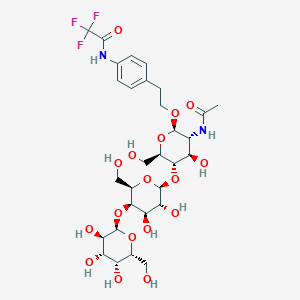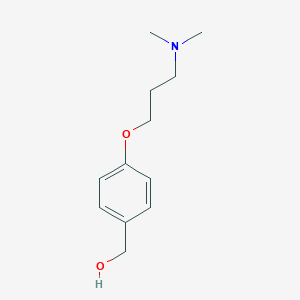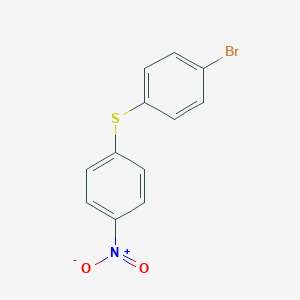
(4-Bromophenyl)(4-nitrophenyl)sulfane
Descripción general
Descripción
4-Bromophenyl)(4-nitrophenyl)sulfane, also known as BNPS, is an organic compound with a wide range of applications in the field of organic chemistry. It is a colorless crystalline solid with a melting point of 127°C. BNPS is used as a reagent in organic synthesis, as well as a catalyst in the synthesis of organic compounds. It is also used in the preparation of pharmaceuticals, polymers, and agrochemicals. BNPS is a versatile compound, and its synthesis and applications have been studied extensively in recent years.
Aplicaciones Científicas De Investigación
1. Development of Transparent Aromatic Polyimides
(Tapaswi et al., 2015) synthesized transparent polyimides using derivatives of (4-Bromophenyl)(4-nitrophenyl)sulfane. These polyimides exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for advanced material applications.
2. Nitration of Brominated Pyrazoles
Research by (Chang et al., 1979) and (Chang et al., 1980) explored the nitration of brominated pyrazoles in sulfuric acid, which involves compounds similar to this compound.
3. Optical Properties of Chalcone Derivatives
(D’silva et al., 2012) investigated the nonlinear optical properties of chalcone derivatives, including compounds with bromo and nitro substitutions, which are structurally related to this compound.
4. Formation of Aromatic SAMs on Gold Surfaces
(Houmam et al., 2011) utilized 4-Nitrophenyl sulfenyl chloride, a compound related to this compound, for the formation of densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces.
5. Hypobromite Ion Reactions
(Simanenko et al., 2004) studied the reaction of hypobromite ion with nerve and blister agent simulants, which relates to the reactivity of bromine and nitro groups in this compound.
6. Synthesis of Modified Amino Acids
(Bambal & Hanzlik, 1994) synthesized modified amino acids, including derivatives of this compound, providing models for adducts of bromobenzene oxide to protein.
7. Evaluation of Intermolecular Interactions
(Jacob et al., 2011) evaluated the intermolecular interactions in thioxanthone derivatives and precursors, including compounds similar to this compound, to understand the role of different substituent groups.
8. Modification of Electrophilic Center in Pyridinolysis
(Um et al., 2006) reported a kinetic study on the modification of the electrophilic center in O-4-nitrophenyl benzoate and thionobenzoates, which are structurally related to this compound.
9. Molecular Imaging and Detection of Hydrogen Sulfide
(Lin et al., 2015) developed chemical probes for molecular imaging and detection of hydrogen sulfide and related reactive sulfur species, relevant to the study of compounds like this compound.
10. Detection and Imaging of Sulfane Sulfur
(Han et al., 2018) designed a near-infrared fluorescent probe for detecting and imaging sulfane sulfur in cells, relevant to the study of sulfur-containing compounds like this compound.
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBPDJTKDECOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302208 | |
| Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21969-12-0 | |
| Record name | 21969-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


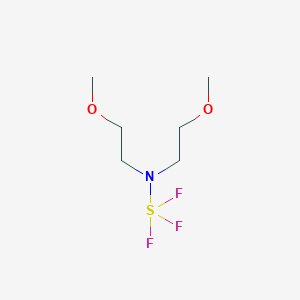
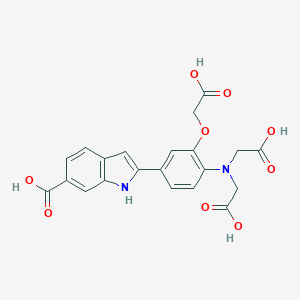
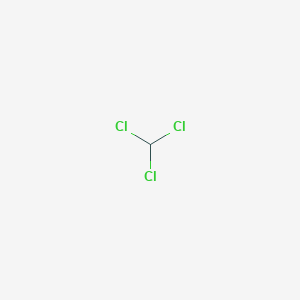


![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
